N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst.
Carboxamidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine, often in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and carboxamidation processes, optimized for high yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-4-nitro-1H-pyrazole-5-carboxamide
Substitution: Formation of various substituted pyrazole derivatives
Hydrolysis: Formation of 4-nitro-1H-pyrazole-5-carboxylic acid and 4-methoxyaniline
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used as a tool in biochemical studies to understand the mechanisms of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, resulting in different biological activity.
4-methoxyphenyl-1H-pyrazole-5-carboxamide: Lacks both the nitro and carboxamide groups, leading to reduced potency in certain applications.
N-(4-methoxyphenyl)-4-amino-1H-pyrazole-5-carboxamide: Contains an amino group instead of a nitro group, which may alter its interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-8-4-2-7(3-5-8)13-11(16)10-9(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIDIQYNSPJQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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